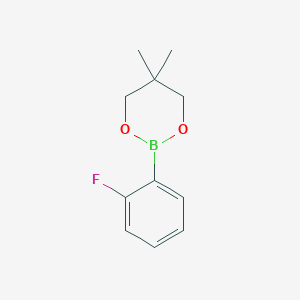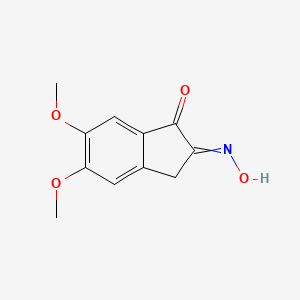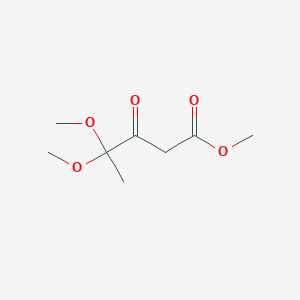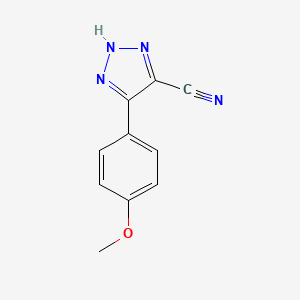
2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
The compound "2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane" is a member of the 1,3,2-dioxaborinane family, which are heterocyclic compounds containing boron, oxygen, and other substituents. These compounds are of interest due to their potential applications in various fields, including materials science and organic synthesis. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to "2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane".
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborinane compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane involved reactions that conferred hydrolytic stability to the compound . Similarly, the synthesis of P-substituted 2,3-dihydro-1,3-dimethyl-1,3,2λ^4-benzodiazaphosphorin-4(1H)-ones and alkylaminodifluorophosphanes with chlorodifluorophosphane was reported, which could provide insights into the synthesis of fluorine-substituted phosphorus heterocycles .
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborinane derivatives has been elucidated using X-ray crystallography. For example, the X-ray crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane revealed a nearly planar heterocyclic ring, indicating delocalization of the formal positive charge within the ring . This structural information is crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of 1,3,2-dioxaborinane compounds can be inferred from studies on similar molecules. For instance, the reaction of 2-chloro-2-oxo-4,6-dimethyl-1,3,2-dioxaphosphorinane with KF and a catalytic amount of 18-crown-6-ether produced a mixture of isomers, demonstrating the potential for isomerization and the influence of substituents on the phosphorus atom . Additionally, the synthesis of planar 4-diphenylphosphino-1,3,2-dioxaborinanes and their complexes with amines suggests the ability of these compounds to form coordination complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborinane derivatives are closely related to their molecular structure. The crystal structure of 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate showed a chair conformation with P=O bonds in equatorial positions, which could influence the compound's stability and reactivity . The unusual hydrolytic stability of certain 1,3,2-dioxaborinane derivatives also highlights the importance of structural factors in determining chemical properties .
Wissenschaftliche Forschungsanwendungen
Hydrolytic Stability and Structural Properties
2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibits significant hydrolytic stability. X-ray crystal structure determination reveals a nearly planar 1,3,2-dioxaborinane ring, with bond length and dihedral angle analyses indicating delocalization of the formal positive charge within the heterocyclic ring (Emsley et al., 1989).
Conformational Studies
Conformational studies have been performed on 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related compounds. These studies, involving X-ray crystallography and NMR spectroscopy, provide insights into the molecular structures and potential conformational states of these compounds (Bentrude et al., 1991).
Synthesis and Stereochemistry
The synthesis of a variety of 1,3,2-dioxaborinanes, including compounds related to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, has been extensively studied. These syntheses often involve the condensation of substituted 1,3-diols with alkylboron dichlorides. PMR spectroscopy has shown that these molecules exhibit conformational homogeneity and specific ring conformations, which are crucial for understanding their chemical behavior (Kuznetsov et al., 1978).
Chemical Ionization and Fragmentation
Studies on the chemical ionization-induced fragmentations of 1,3,2-dioxaborinanes, including those structurally similar to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have provided insights into their stability and reactivity under specific conditions. These studies contribute to a deeper understanding of their chemical properties and potential applications (Hancock & Weigel, 1979).
Optoelectronic Properties
Research into unsymmetrical diarylethene compounds bearing a fluorine atom, similar in structure to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, has revealed significant findings on their optoelectronic properties. Such studies are essential fordeveloping applications in the fields of photochromism, fluorescence, and electrochemistry. The position of the fluorine atom significantly affects these properties, providing valuable insights for designing materials with specific optical and electronic behaviors (Liu et al., 2009).
Antimicrobial Activity
Synthesis and characterization of compounds related to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane have also extended into the domain of antimicrobial activity. Studies have demonstrated the preparation of various derivatives and their evaluation for antifungal and antibacterial properties. These insights are crucial for potential applications in pharmaceuticals and bioactive materials (Babu et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBLQHZFSLYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439252 | |
| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
346656-39-1 | |
| Record name | 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)




